1-(6-Methoxy-2-oxochromene-3-carbonyl)piperidine-4-carboxamide
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Description
1-(6-Methoxy-2-oxochromene-3-carbonyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C17H18N2O5 and its molecular weight is 330.34. The purity is usually 95%.
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Mechanism of Action
Target of Action
Related compounds such as coumarin-based compounds have been known for their potent anticancer properties . They have shown significant inhibitory effects on the growth of cancer cells .
Mode of Action
It is known that coumarin-based compounds can induce cell cycle arrest and trigger apoptosis in cancer cells . They have the ability to activate proteins like caspase3/7 and substantially inhibit β-tubulin polymerization activity in cancer cells .
Biochemical Pathways
The compound’s interaction with its targets can affect various biochemical pathways. For instance, the activation of caspase3/7 protein can lead to the initiation of apoptosis, a form of programmed cell death . Inhibition of β-tubulin polymerization can disrupt the formation of microtubules, which are essential components of the cell’s cytoskeleton .
Result of Action
The result of the compound’s action can be seen at the molecular and cellular levels. At the molecular level, the compound can interact with its targets, leading to changes in protein activity and disruption of cellular processes . At the cellular level, these changes can result in cell cycle arrest and induction of apoptosis, leading to the death of cancer cells .
Properties
IUPAC Name |
1-(6-methoxy-2-oxochromene-3-carbonyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5/c1-23-12-2-3-14-11(8-12)9-13(17(22)24-14)16(21)19-6-4-10(5-7-19)15(18)20/h2-3,8-10H,4-7H2,1H3,(H2,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLJFFJAFPCIITJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=O)C(=C2)C(=O)N3CCC(CC3)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.